Raloxifene Raloxifene Raloxifene is a selective benzothiophene estrogen receptor modulator (SERM). Raloxifene binds to estrogen receptors (ER) as a mixed estrogen agonist/antagonist; it displays both an ER-alpha-selective partial agonist/antagonist effect and a pure ER-beta-selective antagonist effect. This agent functions as an estrogen agonist in some tissues (bones, lipid metabolism) and as an estrogen antagonist in others (endometrium and breasts), with the potential for producing some of estrogen's beneficial effects without producing its adverse effects. (NCI04)
Raloxifene, also known as keoxifene or ly 139481, belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group. Raloxifene is a drug which is used for the prevention and treatment of osteoporosis in post-menopausal women, as well as prevention and treatment of corticosteroid-induced bone loss. also for the reduction in the incidence of invasive breast cancer in postmenopausal women with osteoporosis or have a high risk for developing breast cancer. Raloxifene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Raloxifene has been detected in multiple biofluids, such as urine and blood. Within the cell, raloxifene is primarily located in the cytoplasm and membrane (predicted from logP).
Raloxifene is a member of the class of 1-benzothiophenes that is 1-benzothiophene in which the hydrogens at positions 2, 3, and 6 have been replaced by p-hydroxyphenyl, p-[2-(piperidin-1-yl)ethoxy]benzoyl, and hydroxy groups, respectively. It has a role as a bone density conservation agent, an estrogen receptor modulator and an estrogen antagonist. It is a member of phenols, an aromatic ketone, a member of 1-benzothiophenes and a N-oxyethylpiperidine. It is a conjugate base of a raloxifene(1+).
Brand Name: Vulcanchem
CAS No.: 84449-90-1
VCID: VC0541024
InChI: InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
SMILES: C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Molecular Formula: C28H27NO4S
Molecular Weight: 473.6 g/mol

Raloxifene

CAS No.: 84449-90-1

Inhibitors

VCID: VC0541024

Molecular Formula: C28H27NO4S

Molecular Weight: 473.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Raloxifene - 84449-90-1

CAS No. 84449-90-1
Product Name Raloxifene
Molecular Formula C28H27NO4S
Molecular Weight 473.6 g/mol
IUPAC Name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Standard InChI InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
Standard InChIKey GZUITABIAKMVPG-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Canonical SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Appearance Solid powder
Colorform Crystals from acetone
Melting Point 268-272
143-147 °C
143-147°C
Physical Description Solid
Description Raloxifene is a selective benzothiophene estrogen receptor modulator (SERM). Raloxifene binds to estrogen receptors (ER) as a mixed estrogen agonist/antagonist; it displays both an ER-alpha-selective partial agonist/antagonist effect and a pure ER-beta-selective antagonist effect. This agent functions as an estrogen agonist in some tissues (bones, lipid metabolism) and as an estrogen antagonist in others (endometrium and breasts), with the potential for producing some of estrogen's beneficial effects without producing its adverse effects. (NCI04)
Raloxifene, also known as keoxifene or ly 139481, belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group. Raloxifene is a drug which is used for the prevention and treatment of osteoporosis in post-menopausal women, as well as prevention and treatment of corticosteroid-induced bone loss. also for the reduction in the incidence of invasive breast cancer in postmenopausal women with osteoporosis or have a high risk for developing breast cancer. Raloxifene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Raloxifene has been detected in multiple biofluids, such as urine and blood. Within the cell, raloxifene is primarily located in the cytoplasm and membrane (predicted from logP).
Raloxifene is a member of the class of 1-benzothiophenes that is 1-benzothiophene in which the hydrogens at positions 2, 3, and 6 have been replaced by p-hydroxyphenyl, p-[2-(piperidin-1-yl)ethoxy]benzoyl, and hydroxy groups, respectively. It has a role as a bone density conservation agent, an estrogen receptor modulator and an estrogen antagonist. It is a member of phenols, an aromatic ketone, a member of 1-benzothiophenes and a N-oxyethylpiperidine. It is a conjugate base of a raloxifene(1+).
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 82640-04-8 (hydrochloride)
Shelf Life Stable under recommended storage conditions. /Raloxifene hydrochloride/
Solubility Insoluble
In water, 0.56 mg/L at 25 °C (est)
5.12e-04 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Evista
Keoxifene
Keoxifene Hydrochloride
LY 139481
LY 156758
LY-139481
LY-156758
LY139481
LY156758
Raloxifene
Raloxifene HCl
Raloxifene Hydrochloride
Vapor Pressure 4.04X10-16 mm Hg at 25 °C (est)
Reference 1: Lušin TT, Mrhar A, Marc J, Trontelj J, Zavratnik A, Zegura B, Pfeifer M, Ostanek B. Inverse correlation of carotid intima-media thickness with raloxifene serum levels in osteoporosis. Wien Klin Wochenschr. 2014 Jul;126(13-14):403-8. doi: 10.1007/s00508-014-0551-3. Epub 2014 May 20. PubMed PMID: 24842749.
2: Gufford BT, Chen G, Vergara AG, Lazarus P, Oberlies NH, Paine MF. Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product-Drug Interaction. Drug Metab Dispos. 2015 Sep;43(9):1353-9. doi: 10.1124/dmd.115.065086. Epub 2015 Jun 12. PubMed PMID: 26070840; PubMed Central PMCID: PMC4538855.
3: Gizzo S, Saccardi C, Patrelli TS, Berretta R, Capobianco G, Di Gangi S, Vacilotto A, Bertocco A, Noventa M, Ancona E, D'Antona D, Nardelli GB. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications. Obstet Gynecol Surv. 2013 Jun;68(6):467-81. doi: 10.1097/OGX.0b013e31828baef9. Review. PubMed PMID: 23942473.
4: Kim K, Svedbom A, Luo X, Sutradhar S, Kanis JA. Comparative cost-effectiveness of bazedoxifene and raloxifene in the treatment of postmenopausal osteoporosis in Europe, using the FRAX algorithm. Osteoporos Int. 2014 Jan;25(1):325-37. doi: 10.1007/s00198-013-2521-4. Epub 2013 Oct 10. PubMed PMID: 24114398.
5: Nagatoya K, Nishimoto K, Shibahara N, Takahashi T, Kanehara H, Ueno N, Yasuda H, Okada S, Ueda H, Hirai K, Inoue T; Hokusetsu Renal Osteodystrophy Study Group. Effects of raloxifene on bone metabolism in postmenopausal women on chronic hemodialysis. Clin Exp Nephrol. 2015 Oct;19(5):939-46. doi: 10.1007/s10157-014-1065-z. Epub 2014 Dec 11. PubMed PMID: 25504368.
6: Khodaie-Ardakani MR, Khosravi M, Zarinfard R, Nejati S, Mohsenian A, Tabrizi M, Akhondzadeh S. A Placebo-Controlled Study of Raloxifene Added to Risperidone in Men with Chronic Schizophrenia. Acta Med Iran. 2015;53(6):337-45. PubMed PMID: 26069170.
7: Su FM, Chen YC, Cheng TT, Lin WC, Lui CC. Is raloxifene associated with lower risk of mortality in postmenopausal women with vertebral fractures after vertebroplasty?: a hospital-based analysis. BMC Musculoskelet Disord. 2015 Aug 19;16:209. doi: 10.1186/s12891-015-0670-7. PubMed PMID: 26286481; PubMed Central PMCID: PMC4545327.
8: Mencej-Bedrač S, Zupan J, Mlakar SJ, Zavratnik A, Preželj J, Marc J. Raloxifene pharmacodynamics is influenced by genetic variants in the RANKL/RANK/OPG system and in the Wnt signaling pathway. Drug Metabol Drug Interact. 2014;29(2):111-4. doi: 10.1515/dmdi-2013-0066. PubMed PMID: 24615483.
9: Sun D, Jones NR, Manni A, Lazarus P. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Cancer Prev Res (Phila). 2013 Jul;6(7):719-30. doi: 10.1158/1940-6207.CAPR-12-0448. Epub 2013 May 16. PubMed PMID: 23682072; PubMed Central PMCID: PMC4057281.
10: Lewiecki EM, Miller PD, Harris ST, Bauer DC, Davison KS, Dian L, Hanley DA, McClung MR, Yuen CK, Kendler DL. Understanding and communicating the benefits and risks of denosumab, raloxifene, and teriparatide for the treatment of osteoporosis. J Clin Densitom. 2014 Oct-Dec;17(4):490-5. doi: 10.1016/j.jocd.2013.09.018. Epub 2013 Oct 25. Review. PubMed PMID: 24206867.
11: Meme L, Santarelli A, Marzo G, Emanuelli M, Nocini PF, Bertossi D, Putignano A, Dioguardi M, Lo Muzio L, Bambini F. Novel hydroxyapatite biomaterial covalently linked to raloxifene. Int J Immunopathol Pharmacol. 2014 Jul-Sep;27(3):437-44. PubMed PMID: 25280036.
12: Battani S, Pawar H, Suresh S. Evaluation of oral bioavailability and anticancer potential of raloxifene solid lipid nanoparticles. J Nanosci Nanotechnol. 2014 Aug;14(8):5638-45. PubMed PMID: 25935981.
13: O'Donnell EF, Koch DC, Bisson WH, Jang HS, Kolluri SK. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells. Cell Death Dis. 2014 Jan 30;5:e1038. doi: 10.1038/cddis.2013.549. PubMed PMID: 24481452; PubMed Central PMCID: PMC4040680.
14: Mahmood S, Taher M, Mandal UK. Experimental design and optimization of raloxifene hydrochloride loaded nanotransfersomes for transdermal application. Int J Nanomedicine. 2014 Sep 12;9:4331-46. doi: 10.2147/IJN.S65408. eCollection 2014. PubMed PMID: 25246789; PubMed Central PMCID: PMC4168883.
15: Haghverdi F, Farbodara T, Mortaji S, Soltani P, Saidi N. Effect of raloxifene on parathyroid hormone in osteopenic and osteoporotic postmenopausal women with chronic kidney disease stage 5. Iran J Kidney Dis. 2014 Nov;8(6):461-6. Erratum in: Iran J Kidney Dis. 2015 Jan;9(1):76. PubMed PMID: 25362221.
16: Anwar MJ, Radhakrishna KV, Sharma A, Vohora D. Raloxifene preserves phenytoin and sodium valproate induced bone loss by modulating serum estradiol and TGF-β3 content in bone of female mice. Eur J Pharm Sci. 2014 Oct 1;62:219-26. doi: 10.1016/j.ejps.2014.05.018. Epub 2014 May 28. PubMed PMID: 24880111.
17: Bal UA, Atar İ, Öktem M, Zeyneloğlu HB, Yıldırır A, Kuşcu E, Müderrisoğlu H. The effect of raloxifene on left ventricular hypertrophy in postmenopausal women: A prospective, randomized, and controlled study. Anatol J Cardiol. 2015 Jun;15(6):480-4. doi: 10.5152/akd.2014.5473. Epub 2014 Jun 3. PubMed PMID: 25430415; PubMed Central PMCID: PMC5779141.
18: Sameena Y, Sudha N, Chandrasekaran S, Enoch IV. The role of encapsulation by β-cyclodextrin in the interaction of raloxifene with macromolecular targets: a study by spectroscopy and molecular modeling. J Biol Phys. 2014 Sep;40(4):347-67. doi: 10.1007/s10867-014-9355-y. Epub 2014 Jul 30. PubMed PMID: 25073419; PubMed Central PMCID: PMC4119190.
19: Arsenyan P, Paegle E, Domracheva I, Gulbe A, Kanepe-Lapsa I, Shestakova I. Selenium analogues of raloxifene as promising antiproliferative agents in treatment of breast cancer. Eur J Med Chem. 2014 Nov 24;87:471-83. doi: 10.1016/j.ejmech.2014.09.088. Epub 2014 Sep 30. PubMed PMID: 25282270.
20: Kumar P, Song ZH. Identification of raloxifene as a novel CB2 inverse agonist. Biochem Biophys Res Commun. 2013 May 24;435(1):76-81. doi: 10.1016/j.bbrc.2013.04.040. Epub 2013 Apr 20. PubMed PMID: 23611779; PubMed Central PMCID: PMC5084446.
PubChem Compound 5035
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator